molecular formula C31H29FN4O5S B11501523 Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11501523
M. Wt: 588.7 g/mol
InChI Key: MVUSIKHNNLESKV-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxopyrrolidinyl group, and a sulfanylideneimidazolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, cyclization, and substitution. For instance, the synthesis might begin with the condensation of ethyl acetoacetate with a fluorophenyl derivative, followed by cyclization to form the imidazolidinone ring . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its functional groups.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering protein-protein interactions .

Comparison with Similar Compounds

Similar compounds to ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE include:

Properties

Molecular Formula

C31H29FN4O5S

Molecular Weight

588.7 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-fluorophenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H29FN4O5S/c1-2-41-30(40)21-7-11-23(12-8-21)33-27(37)18-26-29(39)36(25-15-9-22(32)10-16-25)31(42)35(26)19-20-5-13-24(14-6-20)34-17-3-4-28(34)38/h5-16,26H,2-4,17-19H2,1H3,(H,33,37)

InChI Key

MVUSIKHNNLESKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)N4CCCC4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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